2-Propanol-2-d1

Metabolism Alcohol Dehydrogenase Kinetic Isotope Effect

2-Propanol-2-d1 (CAS 3972-26-7), also referred to as isopropanol-2-d1 or 2-deuterio-2-propanol, is a site-specifically deuterated analog of isopropanol. It is categorized as a stable isotopically labeled compound in which the C-2 methine hydrogen is replaced by deuterium (D), while the methyl groups and hydroxyl hydrogen remain protiated.

Molecular Formula C3H8O
Molecular Weight 61.1 g/mol
CAS No. 3972-26-7
Cat. No. B110011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanol-2-d1
CAS3972-26-7
SynonymsPropan-2-d-2-ol;  2-Propanol-2-d1;  2-Deuterioisopropanol;  2-Deuterio-2-propanol;  Isopropyl-1-d Alcohol; 
Molecular FormulaC3H8O
Molecular Weight61.1 g/mol
Structural Identifiers
SMILESCC(C)O
InChIInChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3D
InChIKeyKFZMGEQAYNKOFK-WFVSFCRTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propanol-2-d1 (CAS 3972-26-7) Product Specifications and Procurement Baseline


2-Propanol-2-d1 (CAS 3972-26-7), also referred to as isopropanol-2-d1 or 2-deuterio-2-propanol, is a site-specifically deuterated analog of isopropanol. It is categorized as a stable isotopically labeled compound in which the C-2 methine hydrogen is replaced by deuterium (D), while the methyl groups and hydroxyl hydrogen remain protiated [1]. Standard commercial specifications consistently report an isotopic purity of 98 atom% D and an overall chemical purity of ≥99% (by CP) .

Why 2-Propanol-2-d1 Cannot Be Substituted with Other Deuterated Isopropanol Analogs


The specific deuteration position in 2-Propanol-2-d1 is the sole determinant of its analytical and mechanistic utility. Substitution with other deuterated isopropanol analogs (e.g., 2-propanol-d8, 2-propanol-1,1,1,3,3,3-d6, or 2-propanol-O-d) introduces distinct physical and chemical properties that render them unsuitable for applications requiring selective C-2 labeling. While multi-deuterated or perdeuterated analogs may exhibit similar bulk isotopic enrichment levels (typically ≥98 atom% D), their mass shifts (M+6, M+8, etc.) and altered NMR spectra due to multiple isotopic substitutions fundamentally change experimental outcomes [1]. The site-specific C-2 deuterium label in 2-Propanol-2-d1 enables unique kinetic isotope effect (KIE) measurements and mechanistic studies that rely exclusively on the cleavage or transformation of the C-2–H/D bond [2].

2-Propanol-2-d1 Quantitative Differentiation Evidence: Isotopic Purity, Kinetic Isotope Effect, and NMR Simplification


In Vivo Metabolic Kinetic Isotope Effect (KIE) of 2.0 in Mouse Liver Alcohol Dehydrogenase

2-Propanol-2-d1 exhibits a quantitatively defined kinetic isotope effect (KIE) of 2.0 during in vivo metabolism by mouse liver alcohol dehydrogenase, directly measured against unlabeled isopropanol [1]. This value represents the reduction in metabolic rate attributable to the C-2 deuterium substitution.

Metabolism Alcohol Dehydrogenase Kinetic Isotope Effect

Isotopic Purity of 98 atom% D Confirmed Across Multiple Vendor Specifications

Commercial 2-Propanol-2-d1 is supplied with a consistent minimum isotopic purity of 98 atom% D, as independently verified by Sigma-Aldrich and Santa Cruz Biotechnology [1]. This specification exceeds the requirements for most mechanistic studies and provides a reliable baseline for experimental reproducibility.

Isotopic Purity Analytical Standard Procurement Specification

NMR Spectral Simplification via Site-Specific C-2 Deuteration

Site-specific deuteration at the C-2 position eliminates the methine proton signal in 1H NMR, while fully preserving the methyl group signals . This contrasts with perdeuterated 2-propanol-d8, which erases all proton signals and eliminates all coupling information .

NMR Spectroscopy Deuterium Labeling Spectral Simplification

Mass Shift of M+1 Enables Precise MS Quantitation Against Unlabeled Isopropanol

2-Propanol-2-d1 produces a consistent mass shift of M+1 relative to unlabeled isopropanol (M), as confirmed by vendor specifications . This contrasts with 2-propanol-d8 (M+8) and 2-propanol-1,1,1,3,3,3-d6 (M+6), which yield larger mass shifts that may overlap with other analytes or isotopic clusters.

Mass Spectrometry Isotope Dilution Quantitation

2-Propanol-2-d1: Evidence-Backed Application Scenarios for Scientific Procurement


Mechanistic Probing of Alcohol Dehydrogenase (ADH) Catalytic Mechanisms

2-Propanol-2-d1 is the definitive substrate for measuring primary kinetic isotope effects (KIE) in alcohol dehydrogenase-catalyzed oxidations. The quantifiable KIE of 2.0 observed in vivo provides direct evidence of hydride transfer rate limitation, enabling researchers to dissect the catalytic cycle of ADH isozymes and evaluate the impact of mutations or inhibitors on the chemical step.

1H NMR Spectral Simplification for Reaction Monitoring and Metabolite Identification

The elimination of the methine proton signal simplifies 1H NMR spectra of complex reaction mixtures, allowing researchers to track methyl group transformations without interference from C-2 proton couplings . This is particularly valuable for monitoring the oxidation of 2-propanol to acetone or for studying downstream metabolic products in biological samples.

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantitation of Isopropanol

The M+1 mass shift of 2-Propanol-2-d1 makes it an ideal internal standard for quantifying unlabeled isopropanol in environmental, biological, or forensic samples via IDMS . The minimal mass difference ensures nearly identical ionization efficiency and chromatographic behavior, while the +1 Da shift provides unambiguous separation for accurate quantitation.

Synthesis of Site-Specifically Labeled Pharmaceuticals and Metabolites

2-Propanol-2-d1 serves as a key intermediate in the synthesis of deuterium-labeled drug candidates and metabolites, where precise control over the deuteration site is essential for studying metabolic pathways or improving pharmacokinetic properties . The high isotopic purity (≥98 atom% D) ensures that downstream labeled compounds maintain sufficient enrichment for detection.

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